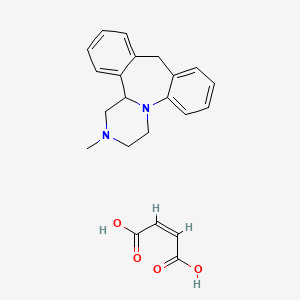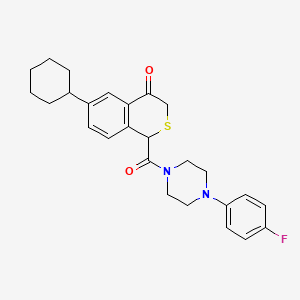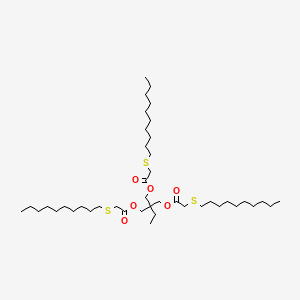
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Imidazole Ring Formation: The imidazole ring can be formed by the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Coupling Reactions: The final step involves coupling the chlorophenyl and pyrrolyl groups with the imidazole ring through a series of nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
- 1H-Imidazole, 1-((4-bromophenyl)(4-(2-bromophenyl)-1H-pyrrol-3-yl)methyl)-
- 1H-Imidazole, 1-((4-fluorophenyl)(4-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-
- 1H-Imidazole, 1-((4-methylphenyl)(4-(2-methylphenyl)-1H-pyrrol-3-yl)methyl)-
Comparison: Compared to its similar compounds, 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- is unique due to the presence of chlorine atoms, which can influence its chemical reactivity, biological activity, and physical properties. The chlorinated compound may exhibit different solubility, stability, and interaction with biological targets compared to its brominated, fluorinated, or methylated analogs.
Properties
CAS No. |
170938-62-2 |
|---|---|
Molecular Formula |
C20H15Cl2N3 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]methyl]imidazole |
InChI |
InChI=1S/C20H15Cl2N3/c21-15-7-5-14(6-8-15)20(25-10-9-23-13-25)18-12-24-11-17(18)16-3-1-2-4-19(16)22/h1-13,20,24H |
InChI Key |
RLRHBWNNGBDKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C(C3=CC=C(C=C3)Cl)N4C=CN=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)
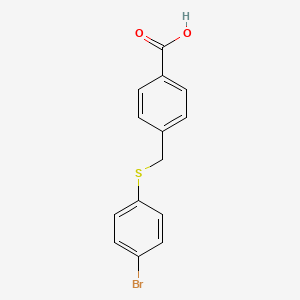

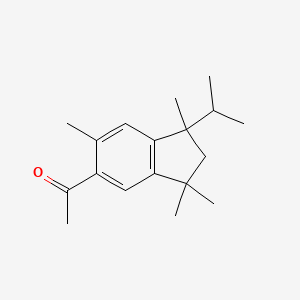
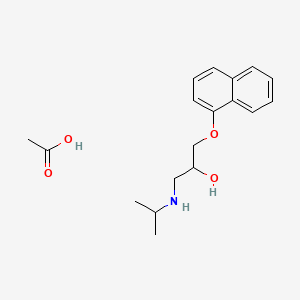
![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)
